molecular formula C13H17NO B12744790 1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine CAS No. 2168497-25-2

1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine

Cat. No.: B12744790
CAS No.: 2168497-25-2
M. Wt: 203.28 g/mol
InChI Key: MRILILMKQADCNG-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine is an organic compound with the molecular formula C13H17NO.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-4-yl)-N-methylpropan-2-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-(1-Benzofuran-4-yl)-N-isopropylpropan-2-amine: Contains an isopropyl group instead of an ethyl group.

    1-(1-Benzofuran-4-yl)-N-phenylpropan-2-amine: Features a phenyl group instead of an ethyl group.

Uniqueness

1-(1-Benzofuran-4-yl)-N-ethylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets compared to its analogs .

Properties

CAS No.

2168497-25-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(1-benzofuran-4-yl)-N-ethylpropan-2-amine

InChI

InChI=1S/C13H17NO/c1-3-14-10(2)9-11-5-4-6-13-12(11)7-8-15-13/h4-8,10,14H,3,9H2,1-2H3

InChI Key

MRILILMKQADCNG-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC1=C2C=COC2=CC=C1

Origin of Product

United States

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